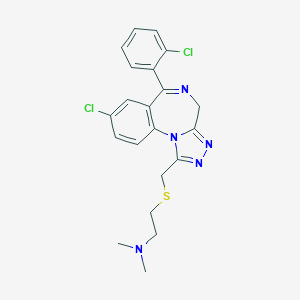
Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl- is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the benzodiazepine family of compounds and is known to have a range of biological effects. In
Wirkmechanismus
The exact mechanism of action of Ethanamine is not fully understood, but it is known to act on the central nervous system by binding to specific receptors in the brain. Specifically, Ethanamine binds to the GABA-A receptor, which is responsible for the regulation of neurotransmitter activity in the brain. By binding to this receptor, Ethanamine enhances the activity of GABA, a neurotransmitter that has inhibitory effects on the brain. This leads to the anxiolytic, sedative, and hypnotic effects that have been observed in studies.
Biochemical and Physiological Effects:
Ethanamine has a range of biochemical and physiological effects that have been studied in detail. It has been shown to decrease anxiety levels, induce sleep, and reduce the frequency and severity of seizures in animal models. Additionally, Ethanamine has been shown to have muscle relaxant effects, making it a potential candidate for the treatment of muscle spasms and related conditions. However, it is important to note that the effects of Ethanamine can vary depending on the dosage and duration of treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanamine has several advantages and limitations for use in lab experiments. One advantage is its well-established mechanism of action and known effects on the central nervous system. This makes it a useful tool for studying the role of GABA in the brain and for developing new therapies for anxiety disorders and other related conditions. However, one limitation is the potential for side effects, which can vary depending on the dosage and duration of treatment. Additionally, the synthesis method for Ethanamine is complex and requires specialized knowledge and equipment, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
For research on Ethanamine include the development of new therapeutic applications, the exploration of its potential use in the treatment of epilepsy, and the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of Ethanamine involves a multi-step process that requires specialized chemical knowledge and equipment. The first step involves the preparation of 8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then reacted with thiomethylamine to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high quality and purity.
Wissenschaftliche Forschungsanwendungen
Ethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders, sleep disorders, and other related conditions. Additionally, Ethanamine has been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant effects.
Eigenschaften
CAS-Nummer |
85677-83-4 |
|---|---|
Produktname |
Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl- |
Molekularformel |
C21H21Cl2N5S |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
2-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H21Cl2N5S/c1-27(2)9-10-29-13-20-26-25-19-12-24-21(15-5-3-4-6-17(15)23)16-11-14(22)7-8-18(16)28(19)20/h3-8,11H,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
MJHJZMVBSGYNDO-UHFFFAOYSA-N |
SMILES |
CN(C)CCSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Kanonische SMILES |
CN(C)CCSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Andere CAS-Nummern |
85677-83-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)










